

Application Notes and Protocols for T-1840383

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily, it shows high inhibitory activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs). [1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR signaling pathways is implicated in numerous tumorigenic processes, including cell proliferation, survival, migration, invasion, and angiogenesis. By dually targeting these pathways, **T-1840383** presents a promising therapeutic strategy for a variety of human cancers. These application notes provide detailed in vitro assay protocols to characterize the activity of **T-1840383**.

Data Presentation: In Vitro Inhibitory Activity of T-1840383

The inhibitory potency of **T-1840383** against key oncogenic kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

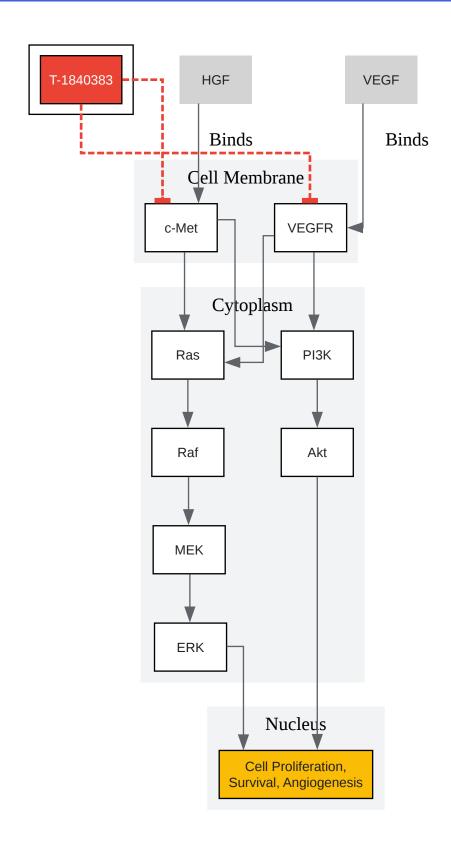


Target Kinase	IC50 (nM)	Assay Type
c-Met	1.9	Kinase Activity Assay
VEGFR-1	7.7	Kinase Activity Assay
VEGFR-2	2.2	Kinase Activity Assay
VEGFR-3	5.5	Kinase Activity Assay
Data sourced from MedChemExpress.[1]		

Signaling Pathway Overview

T-1840383 exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of c-Met and VEGFRs. This inhibition disrupts downstream signaling cascades critical for cancer cell growth and angiogenesis, primarily the PI3K/Akt and Ras/MAPK pathways.





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Caption: **T-1840383** inhibits c-Met and VEGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of **T-1840383** against a specific kinase, such as c-Met or VEGFR-2. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Materials:

- Recombinant human c-Met or VEGFR-2 kinase
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- T-1840383
- ATP
- Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/ml BSA)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well white assay plates
- Luminometer

Procedure:

 Compound Preparation: Prepare a serial dilution of T-1840383 in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations for the assay.



• Assay Plate Setup: Add 5 μ L of the diluted **T-1840383** or DMSO (vehicle control) to the wells of a 384-well plate.

Kinase Reaction:

- Prepare a 2X kinase/substrate solution in kinase buffer.
- Add 10 μL of the 2X kinase/substrate solution to each well.
- \circ Prepare a 4X ATP solution. To initiate the kinase reaction, add 5 μ L of 4X ATP solution to each well. The final reaction volume is 20 μ L.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding 20 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Add 40 μL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
 Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
- Analysis: Calculate the percent inhibition for each concentration of T-1840383 relative to the
 vehicle control. Plot the percent inhibition against the log concentration of the compound and
 fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of **T-1840383** on the viability of cancer cells, such as the c-Met amplified gastric cancer cell line MKN-45.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after **T-1840383** treatment.

Materials:



- MKN-45 human gastric cancer cell line
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- T-1840383
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 μ L of culture medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of T-1840383 in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of T-1840383 or vehicle control (DMSO).
- Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[2] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[2]
- Incubation: Incubate the plate for at least 4 hours at 37°C in the incubator, or overnight at room temperature in the dark.



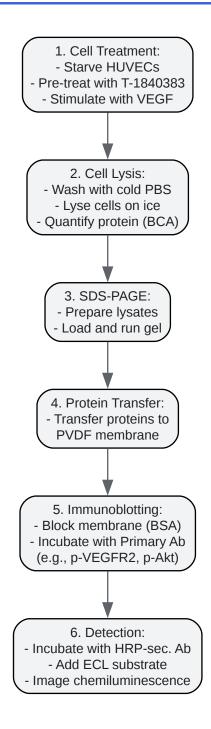
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blotting for Phospho-Kinase Levels

This protocol describes the detection of phosphorylation changes in c-Met and its downstream effectors (Akt, ERK) in response to **T-1840383** treatment in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), upon stimulation.

Workflow:





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Caption: Western blotting workflow to analyze inhibition of protein phosphorylation by **T-1840383**.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial Cell Growth Medium
- T-1840383
- VEGF
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- PVDF membrane
- ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

- Cell Culture and Treatment:
 - Culture HUVECs to ~80% confluency.
 - Serum-starve the cells for 4-6 hours.
 - Pre-treat the cells with desired concentrations of T-1840383 or vehicle control for 1 hour.
 - Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-30 minutes.
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes.



- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
 - Separate proteins by size on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times for 10 minutes each with TBST.
- Signal Detection:
 - Apply ECL detection reagent to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.



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References

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- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific SG [thermofisher.com]
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